CBZ-Vaganciclovir

Regioselective synthesis Protecting group strategy Process yield

Traditional valganciclovir synthesis without optimized protection yields complex ester mixtures requiring extensive purification. CBZ-Vaganciclovir (CAS 194154-40-0) is the definitive Cbz-protected intermediate that resolves this. • Enables regioselective acylation of ganciclovir, preventing undesired by-products. • Supports high-yield, cost-effective industrial-scale valganciclovir HCl API production. • Serves as Valganciclovir Impurity 9 reference standard for HPLC method validation. Procure consistent ≥97% purity material aligned with validated manufacturing processes.

Molecular Formula C22H28N6O7
Molecular Weight 488.50
CAS No. 194154-40-0
Cat. No. B601550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBZ-Vaganciclovir
CAS194154-40-0
SynonymsCBz-Valganciclovir;  N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester;  2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-hydroxy-1-propyl N-(benzyloxycarbonyl)-L-valinate;  Cbz-Valine ganciclovir
Molecular FormulaC22H28N6O7
Molecular Weight488.50
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





CBZ-Vaganciclovir Overview


CBZ-Vaganciclovir (CAS 194154-40-0), also known as N-Cbz-L-valinyl-ganciclovir or Cbz-Valine ganciclovir, is a protected intermediate in the synthesis of the antiviral drug valganciclovir hydrochloride . It is a prodrug of ganciclovir, synthesized by reacting the amino acid L-valine with the nucleoside analogue ganciclovir . The benzyloxycarbonyl (Cbz) group serves as a temporary protecting group for the valine amino group, enabling regioselective acylation and preventing the formation of undesired by-products during the esterification process [1]. This compound is a solid with a molecular formula of C22H28N6O7 and a molecular weight of approximately 488.5 g/mol [2].

Protected intermediate for regioselective valganciclovir synthesis
Cbz group directs acylation to the desired hydroxyl site
Specified high purity supports reproducible downstream processing

Why CBZ-Vaganciclovir Substitution Fails


In the synthesis of valganciclovir, generic substitution of CBZ-Vaganciclovir with alternative protected valine intermediates is technically challenging and often economically disadvantageous. The core issue lies in the complexity of regioselectively esterifying ganciclovir, which possesses multiple reactive hydroxyl and amino groups [1]. Direct esterification without a protecting group, or with a less optimized protecting group, typically yields a complex mixture of mono-, di-esters, and unreacted ganciclovir [2]. This requires extensive and costly purification steps, significantly reducing overall yield and increasing the burden of waste disposal [3]. The specific Cbz protecting group offers an established balance of stability, selectivity, and cleavability that is difficult to replicate with alternative protecting groups without introducing new impurities or requiring more hazardous deprotection conditions.

Regioselectivity Unprotected valine may lead to complex mixtures of mono- and diesters, increasing purification burden and lowering yield.
Protecting group Alternative protecting groups can alter deprotection efficiency or introduce new impurities, complicating process transfer.

Quantitative Evidence for CBZ-Vaganciclovir


Regioselectivity vs. Unprotected Valine

The synthesis of valganciclovir requires the selective esterification of ganciclovir at a single primary hydroxyl group. Direct esterification with unprotected L-valine is non-selective and leads to a mixture of mono- and di-esterified products, as well as unreacted ganciclovir [1]. The use of CBZ-Vaganciclovir, where the valine amino group is protected, forces the reaction to proceed selectively at the desired hydroxyl site [2]. This significantly reduces the formation of process-related impurities, such as the undesired diester, which is notoriously difficult to separate from the final product [3].

Regioselectivity vs. unprotected valine
Class-level
Cbz-protected route: selective monoester formation
Unprotected valine: complex diester/monoester mixture
Supports process yield and purification efficiency
Class-level synthesis principle; specific yield depends on conditions
Regioselective synthesis Protecting group strategy Process yield Impurity profile

Purity and Batch Consistency

For pharmaceutical intermediates, high purity and consistent quality are paramount for reproducible downstream synthesis. Suppliers of CBZ-Vaganciclovir for research and industrial applications provide certified purity levels, typically ≥98.5% by HPLC [1]. One source specifies a minimum purity of 98.0% by gas chromatography (GC), with tested samples achieving 98.56% [2].

Purity specification
Reported
≥98.5% by HPLC
(reported 98.56% by GC)
Supports consistent impurity control in downstream synthesis
Supplier-reported data; verify CoA for each lot
Pharmaceutical analysis Quality control HPLC purity Batch-to-batch consistency

Enzymatic vs. Chemical Synthesis Efficiency

Alternative synthetic routes to the valganciclovir intermediate exist. One enzymatic method involves the selective hydrolysis of a Cbz-protected di-ester of ganciclovir using a protease, directly yielding the desired CBZ-Vaganciclovir monoester [1]. This contrasts with traditional chemical routes which may require additional protection/deprotection steps or generate more complex mixtures. The enzymatic route offers a potential advantage in terms of selectivity and milder reaction conditions.

Enzymatic vs. chemical route
Data to verify
Enzymatic hydrolysis reported as selective for monoester; direct yield comparison not provided
May support evaluation of greener synthesis pathways
Quantitative yield and scalability require independent assessment
Enzymatic synthesis Green chemistry Process efficiency Selective hydrolysis

CBZ-Vaganciclovir Applications


Large-Scale API Manufacturing

CBZ-Vaganciclovir is the definitive intermediate for the industrial-scale production of valganciclovir hydrochloride active pharmaceutical ingredient (API). Its role in enabling a selective, high-yielding, and cost-effective synthetic route is well-established . Procurement of this specific intermediate ensures alignment with validated manufacturing processes, thereby minimizing regulatory hurdles and process development costs .

Process Impurity Synthesis & Characterization

As a key intermediate, CBZ-Vaganciclovir is essential for the targeted synthesis and isolation of specific valganciclovir impurities, such as those referenced in pharmacopoeial monographs . It is directly identified as 'Valganciclovir Impurity 9' in some contexts . High-purity CBZ-Vaganciclovir serves as a critical reference standard for developing and validating analytical methods (e.g., HPLC) used to monitor and control impurity levels in the final API [1].

Novel Prodrug & Antiviral Agent Research

The structure of CBZ-Vaganciclovir, a prodrug of ganciclovir, makes it a valuable starting point for medicinal chemistry research. It is used to investigate the structure-activity relationship of valine ester prodrugs and to explore new antiviral agents targeting DNA polymerases . Its role as a key intermediate for other potential drugs, such as anti-cancer agents, is also noted .

Application
Selection Property
Validation Focus
Valganciclovir synthesis scale-up
Regioselective protection strategy
Process yield and impurity profile validation
Impurity reference standard preparation
High-purity intermediate
Analytical method validation for impurity monitoring
Prodrug and antiviral agent research
Valine ester prodrug scaffold
Structure-activity relationship and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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